![molecular formula C4H11ClN2O2S B2366751 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride CAS No. 2243505-92-0](/img/structure/B2366751.png)
1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride
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Overview
Description
1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is a chemical compound. The Inchi Code for 5-methyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is 1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H .
Synthesis Analysis
A microwave-assisted, continuous-flow organic synthesis (MACOS) protocol has been developed for the synthesis of a functionalized 1,2,5-thiadiazepane 1,1-dioxide library. This protocol utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride has been analyzed in various studies. An overview of all currently known structures containing the 1,2,5-thiadiazepane 1,1-dioxide motif (including the anions radical species) is provided according to the Cambridge Structural Database search .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride include a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .Scientific Research Applications
Synthesis of Functionalized Libraries
The compound is used in the synthesis of functionalized 1,2,5-thiadiazepane 1,1-dioxide libraries. This process utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The protocol has been optimized for scale-out and further extended for library production using a multicapillary flow reactor .
2. Use in Continuous-Flow Organic Synthesis (MACOS) 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is used in a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol . This protocol is utilized for the synthesis of functionalized 1,2,5-thiadiazepane 1,1-dioxide libraries .
Production of Sultams
Sultams are useful heterocycles for medicinal chemistry applications, and a number of them have demonstrated significant biological activity . 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is used in the production of these sultams .
Antibody Labeling
Although not directly related to the compound itself, the term “KS-10701” is also used as a catalog number for a product known as ReadyLabel™ Antibody Labeling Kits . These kits enable fast, convenient labeling of off-the-shelf antibodies and cell culture supernatants without prior purification of the antibody solution .
HS6ST1 Antibody Production
Again, “KS-10701” is used as a catalog number for a product known as HS6ST1 Polyclonal Antibody . This antibody is tested in various applications such as Western Blot (WB), Immunocytochemistry (ICC/IF), Immunohistochemistry (Frozen) (IHC (F)), Immunohistochemistry (Paraffin) (IHC (P)), and ELISA (ELISA) .
Mechanism of Action
Target of Action
This compound is part of a class of molecules known as sultams, which are useful heterocycles for medicinal chemistry applications . Some sultams have demonstrated significant biological activity
Mode of Action
The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-michael addition strategy . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or activity.
Biochemical Pathways
Given the compound’s synthesis involves aza-michael addition , it may influence pathways involving similar chemical reactions
Result of Action
As a member of the sultam class of compounds, it may exhibit biological activity similar to other sultams . .
properties
IUPAC Name |
1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c7-9(8)4-3-5-1-2-6-9;/h5-6H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSJUUUWRIIYMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride |
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